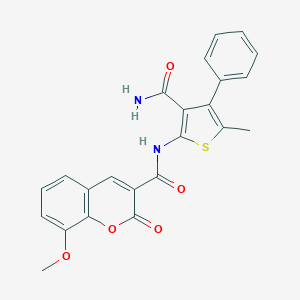![molecular formula C19H20BrNO3 B214063 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B214063.png)
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BTF, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can lead to apoptosis. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for metastasis. In addition, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of focus could be on the development of more potent and selective inhibitors of the kinases and enzymes that are targeted by 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of focus could be on the development of combination therapies that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other cancer therapeutic agents. Finally, there is a need for further research on the mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, which could lead to a better understanding of its potential applications in cancer therapy.
Conclusion
In conclusion, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis. The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
Synthesemethoden
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-bromophenol with formaldehyde and tetrahydrofuran in the presence of hydrochloric acid to form 2-bromomethyltetrahydrofuran. This intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to form 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. This synthesis method has been reported in the literature and has been used to produce 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in sufficient quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide may have potential as a cancer therapeutic agent.
Eigenschaften
Produktname |
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C19H20BrNO3 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
4-[(2-bromophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22) |
InChI-Schlüssel |
OASQUDXEWKAUHT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)